Benzyl cyclohexa-2,5-diene-1-carboxylate
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Overview
Description
Benzyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C14H14O2 It is a derivative of cyclohexa-2,5-diene-1-carboxylic acid, where the carboxyl group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cyclohexa-2,5-diene-1-carboxylate typically involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Benzyl cyclohexa-2,5-diene-1-methanol.
Substitution: Various substituted benzyl cyclohexa-2,5-diene-1-carboxylates depending on the nucleophile used.
Scientific Research Applications
Benzyl cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the benzyl group can be displaced by nucleophiles, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: The parent compound from which benzyl cyclohexa-2,5-diene-1-carboxylate is derived.
Benzyl cyclohexa-2,5-diene-1-methanol: A reduction product of this compound.
Cyclohexa-2,5-diene-1,4-diylidene derivatives: Compounds with similar diene structures but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
162104-81-6 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
benzyl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-10,13H,2,11H2 |
InChI Key |
BMXFCPKBZBYBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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